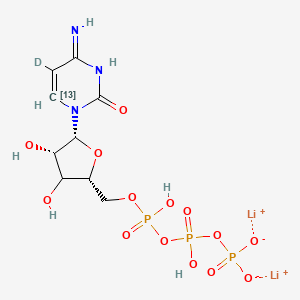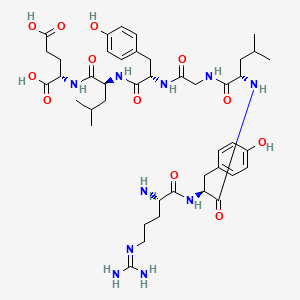
Cytidine-5'-triphosphate-13C,d1 (dilithium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine-5’-triphosphate-13C,d1 (dilithium) is a nucleoside triphosphate that has been labeled with stable isotopes of carbon and deuterium. This compound serves as a building block for nucleotides and nucleic acids, playing a crucial role in lipid biosynthesis. It is particularly significant in the de novo pyrimidine biosynthetic pathway in organisms such as Toxoplasma gondii .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate-13C,d1 (dilithium) is synthesized by labeling cytidine-5’-triphosphate with stable isotopes of carbon (13C) and deuterium (d1). The synthesis involves the catalytic conversion of uridine-5’-triphosphate to cytidine-5’-triphosphate by cytidine triphosphate synthase .
Industrial Production Methods
The industrial production of cytidine-5’-triphosphate-13C,d1 (dilithium) typically involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzyme cytidine triphosphate synthase, which catalyzes the formation of cytidine-5’-triphosphate from uridine-5’-triphosphate .
Chemical Reactions Analysis
Types of Reactions
Cytidine-5’-triphosphate-13C,d1 (dilithium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form higher-order phosphates.
Hydrolysis: It can be hydrolyzed to form cytidine diphosphate and cytidine monophosphate.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Phosphorylation: Typically involves adenosine triphosphate (ATP) or guanosine triphosphate (GTP) as phosphate donors.
Hydrolysis: Requires water and is often catalyzed by specific enzymes such as nucleotidases.
Substitution: Involves nucleophiles such as hydroxide ions or amines.
Major Products
Phosphorylation: Produces higher-order phosphates.
Hydrolysis: Produces cytidine diphosphate and cytidine monophosphate.
Substitution: Produces various substituted cytidine derivatives.
Scientific Research Applications
Cytidine-5’-triphosphate-13C,d1 (dilithium) has a wide range of scientific research applications:
Chemistry: Used as a tracer in the study of nucleotide and nucleic acid synthesis.
Biology: Plays a crucial role in the study of pyrimidine biosynthesis and metabolism.
Medicine: Used in the development of antiviral and anticancer drugs.
Industry: Employed in the production of labeled nucleotides for research and diagnostic purposes.
Mechanism of Action
Cytidine-5’-triphosphate-13C,d1 (dilithium) exerts its effects by serving as a substrate for various enzymes involved in nucleotide and nucleic acid synthesis. It is a key molecule in the de novo pyrimidine biosynthetic pathway, where it is converted from uridine-5’-triphosphate by cytidine triphosphate synthase. This conversion is essential for the synthesis of cytidine-containing nucleotides and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-triphosphate: The unlabeled form of the compound.
Cytidine-5’-triphosphate-d disodium: A deuterium-labeled form with disodium instead of dilithium.
Cytidine-5’-triphosphate-15N,d dilithium: Labeled with nitrogen-15 and deuterium.
Cytidine-5’-triphosphate-15N dilithium: Labeled with nitrogen-15.
Uniqueness
Cytidine-5’-triphosphate-13C,d1 (dilithium) is unique due to its dual labeling with stable isotopes of carbon and deuterium. This dual labeling allows for more precise tracing and quantification in biochemical studies, making it a valuable tool in research applications .
Properties
Molecular Formula |
C9H14Li2N3O14P3 |
|---|---|
Molecular Weight |
497.1 g/mol |
IUPAC Name |
dilithium;[[[(2R,4S,5R)-5-(5-deuterio-4-imino-2-oxo(613C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Li/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6?,7+,8-;;/m1../s1/i1D,2+1;; |
InChI Key |
OFXQOIVYFQDFTK-IANSVVGMSA-L |
Isomeric SMILES |
[2H]C1=[13CH]N(C(=O)NC1=N)[C@H]2[C@H](C([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O.[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=CN(C(=O)NC1=N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)([O-])[O-])O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(naphthalen-2-ylmethyl)-N-[2-(4-sulfamoylphenyl)ethyl]pentanamide](/img/structure/B12372658.png)


![4-methyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol](/img/structure/B12372675.png)
![(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,15S,16R,18R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16-diol](/img/structure/B12372682.png)
![Sodium 1-amino-4-[4-(2,4-dimethylphenylthio)phenylamino]-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate](/img/structure/B12372698.png)





![(2S,4R)-1-[(2S)-2-[6-[[2-[4-[8-fluoro-6-hydroxy-7-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)naphthalen-2-yl]pyrazol-1-yl]acetyl]amino]hexanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12372737.png)
![1-[2-[4-[4-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]butoxy]phenyl]ethyl]-4-[[2-(4-bromophenyl)sulfanylacetyl]amino]pyrazole-3-carboxylic acid](/img/structure/B12372749.png)
![5-methyl-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one](/img/structure/B12372750.png)
